molecular formula C13H10N4OS B11294043 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11294043
M. Wt: 270.31 g/mol
InChI Key: IKJKBYKBDSNRTO-UHFFFAOYSA-N
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Description

4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a quinoline ring fused with a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and thiadiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the thiadiazole ring can form hydrogen bonds with amino acid residues in proteins. This dual interaction can disrupt biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in 4-methyl-N-(quinolin-8-yl)-1,2,3-thiadiazole-5-carboxamide imparts unique electronic and steric properties that differentiate it from similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic properties .

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

4-methyl-N-quinolin-8-ylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H10N4OS/c1-8-12(19-17-16-8)13(18)15-10-6-2-4-9-5-3-7-14-11(9)10/h2-7H,1H3,(H,15,18)

InChI Key

IKJKBYKBDSNRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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